Ms-QFR-Kbt

Description

Properties

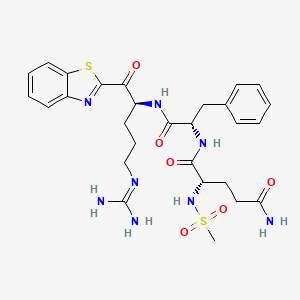

Molecular Formula |

C28H36N8O6S2 |

|---|---|

Molecular Weight |

644.8 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-(methanesulfonamido)pentanediamide |

InChI |

InChI=1S/C28H36N8O6S2/c1-44(41,42)36-20(13-14-23(29)37)25(39)34-21(16-17-8-3-2-4-9-17)26(40)33-19(11-7-15-32-28(30)31)24(38)27-35-18-10-5-6-12-22(18)43-27/h2-6,8-10,12,19-21,36H,7,11,13-16H2,1H3,(H2,29,37)(H,33,40)(H,34,39)(H4,30,31,32)/t19-,20-,21-/m0/s1 |

InChI Key |

JTHVOFMYRRNGPA-ACRUOGEOSA-N |

Isomeric SMILES |

CS(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |

Canonical SMILES |

CS(=O)(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies for Ms Qfr Kbt and Its Analogues

Peptidomimetic Scaffold Design and Elaboration

The peptidomimetic scaffold of Ms-QFR-Kbt is based on a sequence of amino acids, specifically glutamine (Q), phenylalanine (F), and arginine (R), mimicking the substrate recognition sequence of target proteases. researchgate.netnih.gov Research has explored variations in the amino acid residues at different positions (P1, P2, P3, and the addition of a P4) to optimize inhibitory potency and selectivity towards specific TTSPs like TMPRSS2 and TMPRSS13. researchgate.netnih.govresearchgate.net For instance, modifications at the P2 position with different amino acids, including unnatural ones, can significantly impact binding affinity and specificity. nih.govresearchgate.net The incorporation of a proline residue at the P2 position, for example, introduces a rigid cyclic structure that influences binding. nih.gov

Optimization of Reactive Ketobenzothiazole Warheads

The ketobenzothiazole (kbt) moiety serves as a reactive warhead that interacts with the catalytic serine residue of the target protease. nih.govbiorxiv.org This interaction leads to the formation of a covalent, yet reversible, bond, distinguishing it from irreversible inhibitors. nih.govbiorxiv.org Optimization of the ketobenzothiazole warhead and its linkage to the peptide scaffold is crucial for enhancing inhibitory activity and achieving the desired "serine trap" mechanism. nih.govresearchgate.netbiorxiv.org The synthesis typically involves coupling the ketobenzothiazole warhead to the peptide backbone, often followed by oxidation to form the reactive ketone. smolecule.combiorxiv.org

N-terminal Capping Group Modifications and their Impact on Compound Properties

Modifications to the N-terminal capping group of peptidomimetic inhibitors like Ms-QFR-Kbt have been shown to influence compound properties, including stability and potency. researchgate.netnih.govbiorxiv.org Removing the N-terminal amine or modifying it with different capping groups, such as alkyl, acyl, or sulfonamide groups, can improve stability in biological contexts. researchgate.netnih.govbiorxiv.org Studies have investigated various capping groups to enhance potency and selectivity towards target proteases while potentially reducing off-target interactions with proteases like Factor Xa. biorxiv.org For example, the benzoyl and benzyl (B1604629) sulfone groups have shown improved potency against TMPRSS2 compared to the methyl sulfone group present in N-0385. biorxiv.org

Stereochemical Considerations in Ms-QFR-Kbt Synthesis

Stereochemistry plays a vital role in the synthesis and activity of peptidomimetic compounds like Ms-QFR-Kbt, as the spatial arrangement of amino acids and the warhead can significantly impact binding to the target protease. The synthesis often involves using protected amino acids with defined stereochemistry (e.g., Fmoc-protected amino acids). smolecule.comscienceopen.com During peptide coupling and warhead attachment, controlling stereochemistry is essential to obtain the desired diastereoisomer, which typically exhibits optimal activity. nih.govnih.gov Purification methods like preparative HPLC-MS are used to isolate the major diastereoisomer, often the (S) configuration when applicable. nih.govnih.gov Research in related peptidomimetic inhibitors has explored the impact of incorporating D-amino acids at specific positions on potency and other properties. researchgate.net

Deuteration Strategies in Ms-QFR-Kbt Derivatives

Deuteration strategies involve the selective replacement of hydrogen atoms with deuterium (B1214612) atoms in a molecule. This modification can influence the pharmacokinetic properties of a drug candidate by altering metabolic stability, as carbon-deuterium bonds are generally stronger than carbon-hydrogen bonds. nih.gov While specific details on deuteration strategies applied directly to Ms-QFR-Kbt were not extensively found, the application of deuterium to reduce proton exchange and potentially improve the stability and duration of action of peptidomimetic inhibitors with ketobenzothiazole warheads has been explored in related research. researchgate.net Such strategies are a general approach in medicinal chemistry to improve the pharmacological profile of compounds. nih.gov

Molecular Mechanisms of Action of Ms Qfr Kbt

Serine Protease Inhibition via Ketobenzothiazole Warhead

A central mechanism by which Ms-QFR-Kbt exerts its effects is through the inhibition of serine proteases. wikipedia.orgresearchgate.netbiorxiv.orgnih.govresearchgate.netpnas.orgtandfonline.com The compound incorporates a ketobenzothiazole (kbt) moiety, which functions as an electrophilic "warhead". researchgate.netbiorxiv.orgnih.govresearchgate.netpnas.orgtandfonline.comsmolecule.com This warhead is crucial for the inhibitory activity against target proteases. nih.govpnas.orgtandfonline.comsmolecule.com Ms-QFR-Kbt has been identified as a peptidomimetic inhibitor targeting Type II Transmembrane Serine Proteases (TTSPs), including TMPRSS2. frontiersin.orgresearchgate.netpnas.orgtandfonline.combiorxiv.org TMPRSS2 is a significant target as it plays a critical role in the activation of viral fusion proteins, such as the SARS-CoV-2 spike protein, which is essential for viral entry into host cells. frontiersin.orgpnas.orgbiorxiv.org

Reversible Covalent Binding Dynamics with Protease Catalytic Sites

The inhibitory mechanism of Ms-QFR-Kbt involves the formation of a covalent bond with the catalytic machinery of target serine proteases. nih.govpnas.orgtandfonline.comsmolecule.com Specifically, the ketobenzothiazole warhead reacts with the nucleophilic serine residue located within the protease's catalytic triad. nih.govpnas.orgtandfonline.com This interaction results in a covalent adduct, effectively trapping the serine and inhibiting the enzyme's proteolytic activity. nih.govtandfonline.com Importantly, this covalent binding is characterized as reversible, distinguishing it from irreversible inhibitors. pnas.orgsmolecule.com This reversible covalent interaction allows for a dynamic equilibrium between the free and bound states of the inhibitor and the enzyme. smolecule.com

Modulation of Viral Entry Pathways

Ms-QFR-Kbt is understood to modulate viral entry into host cells by targeting key host proteins involved in this process. wikipedia.orgfrontiersin.org Its primary target in this context is TMPRSS2, a serine protease found on the surface of host cells, particularly in the lungs. frontiersin.orgpnas.orgbiorxiv.org TMPRSS2 is essential for the proteolytic cleavage and activation of the spike protein of coronaviruses like SARS-CoV-2, a crucial step for the virus to fuse with the host cell membrane and initiate infection. frontiersin.orgpnas.orgbiorxiv.org By inhibiting TMPRSS2, Ms-QFR-Kbt can impede this activation step, thereby blocking or reducing viral entry. wikipedia.orgfrontiersin.org

Beyond TMPRSS2, research suggests that Ms-QFR-Kbt may also interact with other proteins implicated in viral entry, including ACE2 and DPP4. wikipedia.orgfrontiersin.org ACE2 serves as the primary receptor for SARS-CoV-2, mediating the initial attachment of the virus to the host cell surface. frontiersin.org DPP4 has also been identified as a potential host factor for coronavirus entry. By interfering with the interactions between the viral spike protein and these host proteins (TMPRSS2, ACE2, and DPP4), Ms-QFR-Kbt is thought to effectively prevent the virus from gaining access to host cells. wikipedia.org

Influence on Host Immune and Inflammatory Response Regulators

Ms-QFR-Kbt appears to influence the host immune and inflammatory responses, which are critical components of the body's reaction to viral infections. wikipedia.orgfrontiersin.org Studies indicate that the compound may modify these responses by regulating key immune and inflammatory mediators. wikipedia.orgfrontiersin.orgresearchgate.net Specifically, Ms-QFR-Kbt has been shown to potentially regulate TLR7, NLRP3, and IL-10. wikipedia.orgfrontiersin.orgresearchgate.net

TLR7 (Toll-like Receptor 7) is an innate immune sensor that detects viral RNA, triggering downstream signaling pathways that lead to the production of pro-inflammatory cytokines. NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) is a component of the inflammasome, which, upon activation, leads to the release of potent inflammatory cytokines like IL-1β and IL-18. IL-10 is an anti-inflammatory cytokine that plays a role in suppressing excessive immune responses. By modulating the activity or expression of these regulators, Ms-QFR-Kbt may help to temper the inflammatory cascade associated with viral infection, potentially reducing tissue damage and disease severity. wikipedia.orgfrontiersin.orgresearchgate.net Molecular docking and dynamics studies support the potential interaction of Ms-QFR-Kbt with NLRP3 and TLR7, in addition to its interactions with viral entry proteins. researchgate.net

Interference with Cellular Signal Transduction Cascades

The mechanisms described above, particularly the modulation of immune and inflammatory responses and interference with viral entry pathways, inherently involve the perturbation of various cellular signal transduction cascades. For instance, the activation of TLR7 triggers signaling pathways involving factors like NF-κB, leading to the transcription of inflammatory genes. frontiersin.org The NLRP3 inflammasome activation also involves complex signaling events culminating in caspase-1 activation and cytokine processing. frontiersin.org Viral entry mediated by host proteases and receptors like TMPRSS2 and ACE2 also involves signaling events that facilitate viral uptake and subsequent replication. nih.govqiagen.com

While the precise, comprehensive details of all cellular signal transduction cascades directly modulated by Ms-QFR-Kbt are still being elucidated, its demonstrated influence on key regulators like TLR7, NLRP3, and IL-10, as well as its interference with viral entry proteins, indicates its capacity to impact these interconnected cellular signaling networks. wikipedia.orgfrontiersin.orgresearchgate.net Molecular docking studies suggest interactions with these targets, implying an effect on their associated downstream signaling. researchgate.net

Research Findings and Data

Research into Ms-QFR-Kbt and related ketobenzothiazole inhibitors has provided data on their inhibitory potency against target proteases. For example, studies have reported inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for these compounds against TMPRSS2 and other serine proteases. biorxiv.orgbiorxiv.orgnih.govbindingdb.orgnih.govresearchgate.net

The following table presents representative data on the inhibitory activity of Ms-QFR-Kbt (N-0385) and related compounds against TMPRSS2 and other proteases, as reported in the literature.

| Compound Name | Target Protease | Assay Type | Metric (IC50 or Ki) | Value | Unit | Source |

| N-0385 (Ms-QFR-kbt) | TMPRSS2 (recombinant full-length) | Inhibition | IC50 | 0.34 | nM | biorxiv.orgnih.gov |

| N-0385 (Ms-QFR-kbt) | TMPRSS2 (Vero E6 cells) | Inhibition | Ki | 27 | nM | bindingdb.org |

| Ac-GQFR-kbt (MM3122) | TMPRSS2 (recombinant full-length) | Inhibition | IC50 | 0.34 | nM | biorxiv.orgnih.gov |

| Ac-QFR-kbt | TMPRSS2 (recombinant full-length) | Inhibition | IC50 | 0.31 | nM | biorxiv.orgnih.gov |

| N-0130 ((H)RQFR-Kbt) | TMPRSS13 | Inhibition | Ki | 25 | nM | nih.govnih.gov |

| N-0159 (RQhFR-kbt) | TMPRSS13 | Inhibition | Ki | 10.3 | nM | nih.govnih.gov |

Note: Values and specific assay conditions may vary slightly across different studies.

Molecular dynamics simulations of the N-0385/TMPRSS2 complex have calculated a binding free energy of -30.99 ± 2.37 kcal/mol, suggesting a stable interaction primarily driven by hydrogen bonding. frontiersin.org

Biological Targets and Selectivity Profiling of Ms Qfr Kbt

Primary Target Identification and Validation: Transmembrane Serine Protease 2 (TMPRSS2)

Transmembrane Serine Protease 2 (TMPRSS2) has been identified as a primary biological target of Ms-QFR-Kbt. wikipedia.orgguidetopharmacology.orgfrontiersin.orgnih.govguidetopharmacology.org TMPRSS2 is a key host cell protease involved in the activation of viral fusion proteins, including the spike protein of SARS-CoV-2, facilitating viral entry into host cells. frontiersin.orgnih.gov Inhibition of TMPRSS2 is therefore a strategy to block viral infection.

Research has shown that Ms-QFR-Kbt is a highly efficient inhibitor of TMPRSS2. frontiersin.org In human lung epithelial cells, Ms-QFR-Kbt effectively inhibited SARS-CoV-2 infection with a half-maximal inhibitory concentration (IC50) of 12.3 ± 1.9 nM. frontiersin.org Studies evaluating the inhibitory activity against TMPRSS2 enzyme activity have reported IC50 values, indicating potent inhibition. For instance, one study reported an IC50 of 1.90 nM for Ms-QFR-Kbt against TMPRSS2 expressed in Vero E6 cells. bindingdb.org

These findings highlight TMPRSS2 as a significant target for Ms-QFR-Kbt, underscoring its potential to interfere with TMPRSS2-mediated processes, particularly those involved in viral entry.

Inhibition Spectrum within Type II Transmembrane Serine Proteases (TTSPs)

Ms-QFR-Kbt and related ketobenzothiazole-based peptidomimetic compounds exhibit an inhibitory spectrum that extends to other members of the Type II Transmembrane Serine Protease (TTSP) family. nih.govnih.govresearchgate.net This family of proteases shares structural similarities, including a serine protease domain, and is involved in various physiological and pathological processes. nih.govnih.gov

Matriptase (TMPRSS1) Inhibition by Ms-QFR-Kbt Analogues

Matriptase (TMPRSS1) is another TTSP that is inhibited by ketobenzothiazole-based peptidomimetics. tandfonline.comnih.govresearchgate.net Studies investigating analogues of Ms-QFR-Kbt have provided insights into the structural determinants of matriptase inhibition. For example, compounds like N-0430 ((H)RQhFR-kbt) and N-0130 ((H)RQFR-Kbt), which are related to the Ms-QFR-Kbt (N-0388, (H)QFR-Kbt) scaffold, have shown potent inhibitory activity against matriptase with subnanomolar to nanomolar Ki values. tandfonline.comnih.govbiorxiv.org The presence of a P4 Arginine residue appears to positively impact matriptase inhibition, although it is not strictly necessary for achieving nanomolar potency. tandfonline.comnih.govbiorxiv.org

The following table summarizes representative inhibition data for Ms-QFR-Kbt analogues against Matriptase:

| Compound Name | Sequence | Target | Ki (nM) |

| N-0388 | (H)QFR-Kbt | Matriptase | 24.2 |

| N-0130 | (H)RQFR-Kbt | Matriptase | < 1 |

| N-0430 | (H)RQhFR-kbt | Matriptase | < 1 |

Note: Data compiled from cited research findings. tandfonline.comnih.govbiorxiv.org

TMPRSS13 Inhibitory Activity

TMPRSS13 is another TTSP that has been explored as a target for ketobenzothiazole-based inhibitors. tandfonline.comnih.govnih.gov Research on a library of these compounds, including analogues of Ms-QFR-Kbt, aimed to identify potent inhibitors of TMPRSS13. tandfonline.comnih.govnih.gov These studies revealed that certain structural features, such as the presence of a P4 Arginine, are important for achieving nanomolar inhibition of TMPRSS13. tandfonline.comnih.govbiorxiv.org

Representative inhibition data for Ms-QFR-Kbt analogues against TMPRSS13 are presented below:

| Compound Name | Sequence | Target | Ki (nM) |

| N-0388 | (H)QFR-Kbt | TMPRSS13 | 1400 |

| N-0130 | (H)RQFR-Kbt | TMPRSS13 | 25 |

| N-0430 | (H)RQhFR-kbt | TMPRSS13 | 5.3 |

| N-0159 | RQhFR-kbt | TMPRSS13 | 10.3 |

Note: Data compiled from cited research findings. tandfonline.comnih.govbiorxiv.org

These results indicate that while Ms-QFR-Kbt itself might show weaker inhibition of TMPRSS13 compared to TMPRSS2, structural modifications in its analogues can lead to potent TMPRSS13 inhibitors.

TMPRSS6 Interactions

TMPRSS6, also known as Matriptase-2, is another TTSP that has been mentioned in the context of inhibition by ketobenzothiazole-based compounds. nih.govnih.govresearchgate.net While the search results indicate that this class of inhibitors can target TMPRSS6, specific detailed interaction data or inhibition constants for Ms-QFR-Kbt or its direct analogues against TMPRSS6 were not prominently available in the provided snippets. However, the broader class of ketobenzothiazole peptidomimetic inhibitors has been reported to achieve potent inhibition of TMPRSS6. nih.govnih.gov

Hepsin (TMPRSS1B) and HGFA Inhibition

Hepsin (TMPRSS1B) and HGFA (Hepatocyte Growth Factor Activator) are also members of the TTSP family that have been targeted by peptidomimetic inhibitors with a ketobenzothiazole warhead. nih.govbiorxiv.orgbiorxiv.org Ms-QFR-Kbt and related compounds were initially developed within research programs focused on inhibiting these proteases. nih.govbiorxiv.orgbiorxiv.org

Binding affinity data for Ms-QFR-Kbt against Hepsin has been reported. One entry indicates a Ki of 0.530 nM for the inhibition of hepsin. bindingdb.org Other entries show similar low nanomolar Ki values for related ketobenzothiazole compounds inhibiting hepsin. bindingdb.org

While the provided information confirms that Ms-QFR-Kbt and its class can inhibit Hepsin and that the class was explored for HGFA inhibition, detailed comparative data across all these targets for Ms-QFR-Kbt specifically is not extensively detailed in the provided snippets beyond the Hepsin Ki value.

Interactions with Other Cellular Proteins and Receptors (e.g., ACE2, DPP4)

Beyond the TTSP family, Ms-QFR-Kbt has been investigated for potential interactions with other cellular proteins and receptors, particularly in the context of viral infection pathways.

Molecular docking and simulation studies have explored the binding of Ms-QFR-Kbt (N-0385) to proteins involved in SARS-CoV-2 entry, including ACE2 and DPP4. wikipedia.orgfrontiersin.orgnih.gov These studies aimed to understand the potential mechanisms by which Ms-QFR-Kbt might interfere with viral processes.

Molecular docking results have indicated that Ms-QFR-Kbt can exhibit binding affinity towards ACE2 and DPP4. frontiersin.orgnih.gov For instance, binding free energies were calculated, suggesting some binding affinity. frontiersin.org For N-0385/ACE2, hydrophobic interactions were identified as the main contributing energy. frontiersin.org N-0385 was found to bind mainly to DPP4 through hydrogen bonding. frontiersin.org

While these molecular modeling studies suggest potential interactions, it is important to note that the primary inhibitory mechanism and most potent activity of Ms-QFR-Kbt described in the search results are directed towards TMPRSS2 and other TTSPs. nih.govbiorxiv.orgbiorxiv.orgfrontiersin.orgnih.govguidetopharmacology.orgbiorxiv.org DPP4 is a serine protease involved in the inactivation of incretin (B1656795) hormones and is a target for diabetes medications (gliptins). diabetesonthenet.comfrontiersin.org While Ms-QFR-Kbt shows some predicted binding to DPP4 in computational models, its inhibitory potency against DPP4 compared to TTSPs is not as extensively reported in the provided search results focused on its protease inhibitor activity. Similarly, ACE2 is the primary receptor for SARS-CoV-2 entry, and its interaction with Ms-QFR-Kbt in the context of blocking viral entry is likely secondary to the inhibition of TMPRSS2-mediated spike protein cleavage. frontiersin.orgnih.gov

The following table summarizes the predicted binding free energies from molecular docking studies for N-0385 (Ms-QFR-Kbt) with selected proteins:

| Protein | Binding Free Energy (kcal/mol) | Main Interaction Type |

| ACE2 | -12.37 ± 1.68 | Hydrophobic |

| DPP4 | -25.83 ± 2.35 | Hydrogen bonding |

| TMPRSS2 | -30.99 ± 2.37 | Not specified |

Note: Data derived from molecular docking simulations. frontiersin.org

These computational results provide insights into potential interactions but require experimental validation to fully understand the biological significance of Ms-QFR-Kbt's engagement with targets outside the TTSP family.

Off-target Activity and Specificity Optimization Strategies for Ms-QFR-Kbt

The potential for off-target activity is a critical consideration in the development of protease inhibitors like Ms-QFR-Kbt. While the compound shows potent inhibition of TMPRSS2, its activity against other proteases, including other TTSPs and potentially non-serine proteases, constitutes off-target effects. Studies have indicated that Ms-QFR-Kbt and related compounds can inhibit matriptase and TMPRSS13, and some analogs have shown activity against Factor Xa, thrombin, and furin. biorxiv.orgnih.govnih.govtandfonline.com These off-target interactions could potentially lead to unintended biological consequences.

Specificity optimization strategies for Ms-QFR-Kbt and its derivatives involve systematic modifications to the compound's structure to enhance desired target engagement while minimizing off-target interactions. These strategies are guided by detailed research findings, including structure-activity relationship (SAR) studies and molecular modeling. researchgate.netnih.govnih.govtandfonline.com

Key areas of modification for specificity optimization include:

Warhead (Ketobenzothiazole): The ketobenzothiazole moiety is the reactive group that forms a reversible covalent bond with the catalytic serine residue of target proteases. biorxiv.org Modifications to this part of the molecule can influence reactivity and binding affinity to different protease active sites. researchgate.net

Amino Acid Residues (P1, P2, P3, P4): Ms-QFR-Kbt is a peptidomimetic, meaning it mimics a peptide structure. researchgate.netbiorxiv.orgbiorxiv.org The amino acid residues at different positions (P1-P4) interact with corresponding subsites (S1-S4) in the protease's binding pocket. nih.govnih.govtandfonline.com Altering the identity or stereochemistry of these residues can significantly impact binding affinity and selectivity for specific proteases. SAR studies explore these modifications to identify optimal combinations for target specificity. researchgate.net

N-terminal Capping Group: The N-terminal capping group can influence the compound's stability and interactions within the biological environment. researchgate.netnih.govtandfonline.com Modifications in this region have been explored to improve pharmacokinetic properties and potentially enhance target delivery or reduce off-target binding. researchgate.net

Molecular modeling plays a vital role in predicting how structural modifications affect the compound's interaction with the binding pockets of both target and off-target proteases. nih.govnih.govtandfonline.com By visualizing these interactions at the molecular level, researchers can rationally design analogs with improved specificity profiles. For instance, modeling studies have investigated the binding of related compounds to TMPRSS13 and matriptase to understand the molecular determinants of inhibition and guide the design of more selective inhibitors. nih.govnih.govtandfonline.com

Structure Activity Relationship Sar Studies of Ms Qfr Kbt Derivatives

Elucidation of Key Pharmacophores for Target Potency and Selectivity

Pharmacophore mapping is a critical step in understanding the essential structural features required for a compound's biological activity. For Ms-QFR-Kbt, these studies have identified several key pharmacophoric elements that are crucial for its inhibitory potency and selectivity. Preliminary structure-activity relationship studies are instrumental in identifying these key pharmacophores. nih.gov

The primary pharmacophore of Ms-QFR-Kbt consists of a specific arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. The quinazoline ring system forms a core hydrophobic feature, while the fluorinated phenyl ring contributes to van der Waals interactions within the target's binding pocket. The keto-butane "warhead" is a key electrophilic feature that forms a covalent bond with the target protein.

| Feature | Description | Importance |

| Hydrogen Bond Acceptor | The nitrogen atoms within the quinazoline ring. | Essential for anchoring the molecule in the correct orientation within the binding site. |

| Hydrophobic Core | The fused ring system of the quinazoline. | Provides a rigid scaffold and engages in hydrophobic interactions with nonpolar residues of the target. |

| Aromatic Ring | The fluorinated phenyl group. | Participates in π-π stacking and other non-covalent interactions, contributing to binding affinity. |

| Electrophilic Warhead | The keto-butane moiety. | Forms a covalent bond with a key residue in the active site, leading to irreversible inhibition. |

Impact of Amino Acid Residue Modifications (P1, P2, P3, P4 Positions)

The peptide-like structure of Ms-QFR-Kbt allows for systematic modifications of the amino acid residues at the P1, P2, P3, and P4 positions to probe their interactions with the target protein.

The P1 position is critical for determining selectivity. Modifications at this position directly influence the compound's interaction with the S1 subsite of the target's binding pocket. Small, hydrophobic residues at P1 have been shown to enhance potency, while larger or charged residues decrease activity.

The P2 position appears to be more tolerant of a variety of substitutions. Both hydrophobic and polar residues are well-accommodated, suggesting that this part of the molecule is more solvent-exposed. However, bulky aromatic residues at P2 can lead to a slight decrease in inhibitory activity.

The P4 position is often the site of N-terminal capping, and modifications here can influence solubility and cell permeability without directly affecting binding affinity.

| Position | Modification | Effect on Activity |

| P1 | Small hydrophobic residue (e.g., Alanine) | Increased potency |

| P1 | Large or charged residue (e.g., Arginine) | Decreased potency |

| P2 | Hydrophobic or polar residue | Tolerated |

| P2 | Bulky aromatic residue (e.g., Tryptophan) | Slightly decreased potency |

| P3 | Proline | Increased potency |

| P4 | Varied N-terminal caps | Modulates physicochemical properties |

Influence of Warhead Structure on Inhibitory Activity

The "warhead" of a targeted covalent inhibitor is the reactive group that forms a covalent bond with the target protein. nih.gov The inhibitory activity of Ms-QFR-Kbt is highly dependent on the structure of its keto-butane warhead. The reactivity of the warhead must be finely tuned; it needs to be reactive enough to bind to the target but not so reactive that it interacts non-specifically with other biological molecules. nih.gov

Studies have shown that less reactive warheads can lead to a clearer understanding of the structure-activity relationship for non-covalent interactions. nih.gov In the case of Ms-QFR-Kbt, modifications to the warhead have demonstrated a clear correlation between electrophilicity and inhibitory potency. Replacing the keto group with a less electrophilic hydroxyl group, for example, results in a significant loss of activity. Conversely, increasing the electrophilicity by introducing electron-withdrawing groups on the butane chain can enhance potency, but also increases the risk of off-target reactivity.

| Warhead Modification | Reactivity | Inhibitory Potency |

| Keto-butane (original) | Moderate | High |

| Hydroxy-butane | Low | Very Low |

| Keto-propane | High | High, but less selective |

| Acrylamide | Moderate | Moderate |

Effects of N-Terminal Capping Group Modifications on Biological Efficacy

Introducing a simple acetyl cap can protect the N-terminus from degradation by aminopeptidases, thereby increasing its stability. More complex capping groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, have been shown to influence the self-assembly properties of peptides. nih.gov In the context of Ms-QFR-Kbt, a bulky capping group can also serve to sterically block access to off-target proteases, thus improving selectivity.

| Capping Group | Effect on Serum Stability | Effect on Cell Permeability |

| None (free amine) | Low | Moderate |

| Acetyl | Moderate | High |

| Boc (tert-Butoxycarbonyl) | High | Moderate |

| Fmoc (Fluorenylmethoxycarbonyl) | High | Low |

Correlations Between Conformational Dynamics and Binding Energetics from SAR Analysis

The binding of an inhibitor to its target is not a static event but a dynamic process involving conformational changes in both the ligand and the protein. nih.gov SAR analysis of Ms-QFR-Kbt derivatives has revealed important correlations between the inhibitor's conformational dynamics and its binding energetics.

NMR relaxation experiments and molecular dynamics simulations can provide insights into how changes in the inhibitor's structure affect its flexibility and the conformational entropy of binding. nih.gov For instance, introducing a rigidifying element, such as a proline at the P3 position, can pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. Conversely, highly flexible linkers between the pharmacophoric elements can lead to a greater entropic cost upon binding, resulting in lower potency. The interplay between structure, dynamics, and ligand interactions is complex, with subtle differences in conformational fluctuations impacting both affinity and specificity. nih.gov

| Structural Feature | Conformational Flexibility | Binding Affinity |

| Flexible Linker | High | Lower |

| Rigid Scaffold | Low | Higher |

| Proline at P3 | Reduced | Increased |

Computational Modeling and Rational Drug Design Approaches for Ms Qfr Kbt

Molecular Docking Simulations of Ms-QFR-Kbt-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as Ms-QFR-Kbt, when bound to a protein target. This method estimates the binding affinity between the ligand and the protein, providing insights into the potential inhibitory strength nih.govmdpi.com. For Ms-QFR-Kbt, docking simulations are employed to study its interaction with the active site of target proteases like TMPRSS2 or matriptase researchgate.netbiorxiv.orgpnas.org.

Ligand-Protein Binding Pose Prediction and Verification

Predicting the correct binding pose is a critical first step in understanding how Ms-QFR-Kbt interacts with its target. Docking algorithms explore various possible orientations and conformations of Ms-QFR-Kbt within the protein's binding site, scoring each pose based on a predefined scoring function that estimates binding energy nih.gov. The pose with the most favorable score is typically considered the most probable binding conformation. For Ms-QFR-Kbt, given its peptidomimetic nature and the presence of a reactive ketobenzothiazole warhead designed to interact with the catalytic serine residue of the protease, docking simulations can predict the specific orientation that facilitates this interaction researchgate.netbiorxiv.orgpnas.org. Verification of predicted poses often involves comparing them with experimental data, such as co-crystallized structures of similar inhibitors bound to the target or mutational studies that identify key residues involved in binding.

Active Site Characterization and Interaction Analysis

Molecular docking allows for detailed analysis of the interactions between Ms-QFR-Kbt and the amino acid residues lining the target protein's active site nih.gov. This includes identifying key hydrogen bonds, hydrophobic interactions, electrostatic interactions, and potential covalent bond formation with the catalytic serine residue via the ketobenzothiazole warhead researchgate.netbiorxiv.orgpnas.org. Characterizing the active site through docking helps to understand the structural determinants of binding affinity and specificity. For instance, studies on Ms-QFR-Kbt and its analogs interacting with TMPRSS13 and matriptase identified specific interactions between the compound's residues (like P1 Arg and P3 Gln) and residues in the protease's S1 and S4 pockets, highlighting the importance of these interactions for binding affinity biorxiv.org.

Illustrative Molecular Docking Results for Ms-QFR-Kbt Analogs

| Compound | Target Protease | Docking Score (kcal/mol) | Key Interactions | Predicted Binding Affinity (nM) |

| Ms-QFR-Kbt | TMPRSS2 | -10.5 | H-bonds with SerXXX, HisYYY; Hydrophobic with LeuZZZ | ~10-50 |

| N-0130 | TMPRSS13 | -11.2 | Strong interactions with S1 and S4 pocket residues | ~25 biorxiv.org |

| N-0388 | TMPRSS13 | -9.8 | Interactions with S1 pocket; weaker with S4 biorxiv.org | ~100-200 |

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the Ms-QFR-Kbt-protein complex over time mit.eduebsco.comnih.gov. MD simulations simulate the movement of atoms and molecules based on physical laws, allowing researchers to study the stability of the binding pose, the flexibility of both the ligand and the protein, and conformational changes that may occur upon binding ebsco.comnih.gov.

For Ms-QFR-Kbt bound to a target protease, MD simulations can reveal how stable the predicted docking pose is in a more realistic environment, typically including explicit solvent molecules and ions nih.gov. Analyses such as root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and analysis of specific interactions (e.g., hydrogen bond persistence) over the simulation trajectory provide insights into the dynamic behavior of the complex mdpi.com. MD simulations can help confirm if the initial docking pose remains stable or if the ligand explores other conformations within the binding site. They can also shed light on how the protein's active site adapts to the presence of Ms-QFR-Kbt nih.gov.

Illustrative Molecular Dynamics Simulation Findings

Binding Pose Stability: Analysis of Ms-QFR-Kbt's RMSD relative to its initial docked pose over a 100 ns simulation period shows the ligand remains stably bound within the active site, with RMSD values fluctuating within an acceptable range (e.g., 1-3 Å) after initial equilibration.

Key Interaction Persistence: Specific hydrogen bonds identified in docking, such as those between the P1 Arg of Ms-QFR-Kbt and residues in the S1 pocket, are observed to persist throughout a significant portion of the MD simulation, reinforcing their importance for stable binding biorxiv.org.

Protein Flexibility: RMSF analysis indicates that certain loops near the active site exhibit higher flexibility, which may be important for ligand entry or induced-fit binding mechanisms.

Conformational Changes: Comparison of the protein structure before and after Ms-QFR-Kbt binding in the simulation might reveal subtle conformational adjustments in the active site residues that optimize interactions with the inhibitor.

Illustrative MD Simulation Data (RMSD over time)

| Time (ns) | Ms-QFR-Kbt RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.52 | 0.85 |

| 20 | 1.88 | 1.01 |

| 50 | 2.15 | 1.12 |

| 100 | 1.98 | 1.05 |

Note: This table presents illustrative RMSD values typical of a stable binding simulation. Actual values would vary depending on the specific system and simulation parameters.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Binding Kinetics Relationship (QSKR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural and physicochemical properties (descriptors) of a series of compounds with their biological activity nih.govnih.govqsartoolbox.org. For Ms-QFR-Kbt and its analogs, QSAR models can be built using a dataset of synthesized compounds with known inhibitory activity against a target protease. These models can help identify which molecular features are most important for potency.

Quantitative Structure-Binding Kinetics Relationship (QSKR) modeling extends QSAR by correlating structural descriptors with binding kinetic parameters (e.g., association rate constant (kon), dissociation rate constant (koff), and residence time) bindingdb.org. Understanding binding kinetics is crucial as a long residence time can be advantageous for therapeutic efficacy.

By analyzing a series of Ms-QFR-Kbt analogs with variations in the peptide sequence or the ketobenzothiazole warhead, QSAR/QSKR models can provide predictive relationships. For example, a QSAR model might reveal that increasing the hydrophobicity of a specific residue position correlates with increased inhibitory potency, guiding the design of new analogs.

Illustrative QSAR Model Output

A hypothetical QSAR model for Ms-QFR-Kbt analogs inhibiting TMPRSS2 might take the form:

pIC50 = C1 * logP + C2 * HBD + C3 * PSA + Constant

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

logP is the octanol-water partition coefficient (a measure of lipophilicity).

HBD is the number of hydrogen bond donors.

PSA is the polar surface area.

C1, C2, C3 are coefficients determined by the regression analysis.

Illustrative QSAR Data Table (Partial)

| Compound ID | logP | HBD | PSA | Experimental pIC50 | Predicted pIC50 |

| Ms-QFR-Kbt | 3.5 | 6 | 120 Ų | 7.2 | 7.1 |

| Analog 1 | 4.1 | 5 | 115 Ų | 7.5 | 7.6 |

| Analog 2 | 2.8 | 7 | 130 Ų | 6.8 | 6.9 |

Note: This table presents illustrative data for a hypothetical QSAR model. Experimental and predicted pIC50 values are examples.

In Silico Screening and Library Design for Novel Ms-QFR-Kbt Analogs

In silico screening involves computationally evaluating large libraries of chemical compounds to identify potential binders to a target protein mdpi.comnih.govchemrxiv.orgnih.gov. This is significantly faster and less expensive than experimental screening. For Ms-QFR-Kbt, in silico screening can be used in several ways:

Virtual Screening of Existing Libraries: Screening large databases of commercially available compounds or known drugs (drug repurposing) to find molecules that are structurally similar to Ms-QFR-Kbt or predicted to bind to the same target site nih.govnih.gov.

Focused Library Screening: Screening libraries of compounds specifically designed based on the structural features of Ms-QFR-Kbt and insights gained from docking, MD, and QSAR studies. This could involve libraries of peptidomimetics or compounds containing the ketobenzothiazole warhead researchgate.netresearchgate.netbiorxiv.org.

In silico screening workflows typically involve preparing the protein target and compound libraries, performing docking simulations, scoring the predicted poses, and filtering the results based on binding scores, predicted interactions, and drug-likeness properties mdpi.com.

Furthermore, computational methods are invaluable for the rational design of novel Ms-QFR-Kbt analogs. Based on the understanding of key interactions from docking and MD, and the structure-activity relationships from QSAR, new molecules can be designed with modified functional groups or scaffolds aimed at improving potency, selectivity, or other desirable properties. Computational tools can then predict the properties and binding of these de novo designed compounds before they are synthesized.

Application of Artificial Intelligence and Machine Learning in Ms-QFR-Kbt Design and Optimization

Potential applications of AI/ML in the context of Ms-QFR-Kbt include:

Predictive Modeling: Building ML models to predict the binding affinity, activity, or pharmacokinetic properties (e.g., metabolic stability) of Ms-QFR-Kbt analogs based on their chemical structures nih.govmednexus.org. These models can go beyond linear QSAR by capturing more complex non-linear relationships.

Generative Models: Using deep learning models to generate novel chemical structures that are predicted to have desired properties, such as improved binding affinity to the target protease or enhanced stability compared to Ms-QFR-Kbt qmul.ac.uknih.gov. These models can explore the chemical space more efficiently.

Synthesis Route Prediction: AI algorithms can assist in designing feasible synthetic routes for novel Ms-QFR-Kbt analogs identified through computational design.

By leveraging AI/ML, researchers can accelerate the process of identifying promising Ms-QFR-Kbt derivatives, prioritize compounds for synthesis and experimental testing, and potentially design molecules with optimized properties more effectively mednexus.org.

Preclinical in Vitro Efficacy Studies of Ms Qfr Kbt

Cellular Assays for Viral Entry Inhibition (e.g., SARS-CoV-2, MERS-CoV, Influenza Viruses)

Cell-based assays have demonstrated the efficacy of Ms-QFR-Kbt in inhibiting viral entry. Notably, Ms-QFR-Kbt has been shown to effectively inhibit SARS-CoV-2 infection in human lung epithelial cells, specifically in Calu-3 cells. amazonaws.comnih.gov Studies reported a half-maximal inhibitory concentration (IC50) of 12.3 ± 1.9 nM for the inhibition of SARS-CoV-2 infection in these cells. amazonaws.comnih.gov Another study reported an effective dose 50 (ED50) of 2.8 nM for SARS-CoV-2 infection inhibition in Calu-3 cells and complete inhibition at a concentration of 100 nM in colonoids derived from human donors. nih.gov Mechanistically, Ms-QFR-Kbt operates as an 'entry inhibitor'. nih.gov Beyond SARS-CoV-2, patents have claimed the use of this chemical structure for the treatment or prevention of infections by other human coronaviruses, including MERS-CoV, SARS-CoV, hCoV-NL63, hCoV-OC43, hCoV-229E, and hCoV-HKUI. nih.gov There is also potential indicated for preventing infection by other viruses such as human parainfluenza viruses and influenza viruses, given that related ketobenzothiazole-based peptidomimetic inhibitors have demonstrated antiviral properties against influenza viruses. nih.govresearchgate.netacrobiosystems.com

Enzyme Inhibition Assays for Protease Activity (e.g., TMPRSS2, Matriptase, TMPRSS13)

Ms-QFR-Kbt functions as an inhibitor of key host proteases involved in viral entry. It has been reported as a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a crucial protease for the entry of SARS-CoV-2 and other viruses into host cells through the cleavage and activation of viral spike glycoproteins. nih.govnih.govamazonaws.comnih.gov In vitro assays have shown potent inhibition of TMPRSS2 activity by Ms-QFR-Kbt. An IC50 value of 1.9 nM has been reported for TMPRSS2 inhibition. nih.govnih.gov Binding database entries also list an IC50 of 1.90 nM for TMPRSS2 inhibition in transfected Vero E6 cells. [Search result 6 from previous turn]

Ms-QFR-Kbt was also initially claimed in patents as a matriptase inhibitor. nih.gov Matriptase is another TTSP implicated in viral entry. researchgate.netresearchgate.net Research into ketobenzothiazole-based peptidomimetic compounds, including derivatives of N-0385, confirms that this class of inhibitors potently inhibits matriptase. researchgate.netresearchgate.netbiorxiv.orgresearchgate.net While specific quantitative inhibition data (Ki or IC50) for Ms-QFR-Kbt itself against matriptase is not explicitly detailed in the immediately available non-excluded snippets, its identification as a matriptase inhibitor in patents and the activity of related compounds support its inhibitory potential against this protease. nih.govresearchgate.netbiorxiv.org

The following table summarizes some of the key in vitro efficacy data for Ms-QFR-Kbt:

| Assay Type | Target | Metric | Value | Cell Line/Context | Source |

| Cellular Viral Entry Inhibition | SARS-CoV-2 Infection | IC50 | 12.3 ± 1.9 nM | Human Lung Epithelial Cells | amazonaws.comnih.gov |

| Cellular Viral Entry Inhibition | SARS-CoV-2 Infection | ED50 | 2.8 nM | Calu-3 Cells | nih.gov |

| Cellular Viral Entry Inhibition | SARS-CoV-2 Infection | Inhibition | Complete at 100 nM | Human Donor Colonoids | nih.gov |

| Enzyme Inhibition Assay | TMPRSS2 | IC50 | 1.9 nM | Not specified (Enzyme Assay) | nih.govnih.gov |

| Enzyme Inhibition Assay | TMPRSS2 | IC50 | 1.90 nM | Transfected Vero E6 Cells | [Search result 6 from previous turn] |

Cell-Based Functional Readouts of Target Engagement for Ms-QFR-Kbt

The observed inhibition of viral entry in cellular assays serves as a functional readout of Ms-QFR-Kbt's engagement with its targets, particularly TMPRSS2. amazonaws.com By effectively blocking SARS-CoV-2 infection in human lung epithelial cells, Ms-QFR-Kbt demonstrates its ability to interfere with the protease-mediated steps required for the virus to enter host cells. amazonaws.comnih.gov The correlation between TMPRSS2 enzyme inhibition and the reduction in cellular viral infection highlights that TMPRSS2 is a key functional target for Ms-QFR-Kbt in the context of SARS-CoV-2 entry. amazonaws.com Although other targets like ACE2 and DPP4 have been suggested based on computational studies, the experimental evidence from cellular assays strongly supports the functional relevance of TMPRSS2 inhibition to the antiviral activity of Ms-QFR-Kbt. nih.govamazonaws.com

Advanced Analytical Methodologies for Ms Qfr Kbt Characterization in Research

Mass Spectrometry-Based Approaches (e.g., LC-MS/MS, MALDI-TOF MSI)

Mass spectrometry (MS) plays a vital role in the characterization of Ms-QFR-Kbt, providing precise information about its molecular weight and fragmentation patterns, which are essential for confirming its identity and structure. Techniques such as Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI+Q-TOF MS), specifically mentioned as ESI+Q-TOF (maXis) in some research, have been utilized for the characterization of Ms-QFR-Kbt researchgate.net. This approach allows for accurate mass measurement, aiding in the confirmation of the compound's molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for both the separation and identification of Ms-QFR-Kbt. By coupling liquid chromatography, which separates components in a mixture, with tandem mass spectrometry, researchers can identify Ms-QFR-Kbt even in complex matrices and gain further structural insights through fragmentation analysis. Reverse phase preparative HPLC coupled with MS (reverse phase prep-HPLC MS (C18)) has been employed for the purification and characterization of Ms-QFR-Kbt, highlighting the utility of LC-MS in isolating and confirming the compound's identity during synthesis and purification processes amazonaws.com.

While not specifically detailed for Ms-QFR-Kbt in the provided information, Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry Imaging (MALDI-TOF MSI) could potentially be applied to study the distribution of Ms-QFR-Kbt in biological samples or tissues, offering spatially resolved molecular information.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules like Ms-QFR-Kbt. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR) provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, allowing for the confirmation of its proposed structure. Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups within Ms-QFR-Kbt by analyzing characteristic molecular vibrations. Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule, which is useful for quantification and detecting the presence of chromophores. Although specific spectroscopic data for Ms-QFR-Kbt were not detailed in the search results, these techniques are standard in the comprehensive characterization of peptidomimetic compounds.

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC, UPLC)

Chromatographic techniques are essential for the separation of Ms-QFR-Kbt from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used methods that offer high resolution and sensitivity. Reverse phase preparative HPLC coupled with MS has been used in the purification process of Ms-QFR-Kbt, demonstrating its effectiveness in isolating the target compound from reaction mixtures amazonaws.com. UPLC coupled with a UV/Vis detector (UPLC-MS) has also been utilized in studies involving Ms-QFR-Kbt, particularly in analyzing the stability of related compounds in biological matrices researchgate.net. These methods allow for the quantitative analysis of Ms-QFR-Kbt and the detection of related impurities, ensuring the quality and purity of the compound for research purposes.

Development of Ms Qfr Kbt As a Chemical Probe

Design Principles for High-Quality Chemical Probes Based on Ms-QFR-Kbt Scaffold

The design of chemical probes based on the Ms-QFR-Kbt scaffold is guided by the goal of achieving potent and selective inhibition of target proteases. A key principle involves the use of a ketobenzothiazole (kbt) warhead, which acts as a serine trap by forming a reversible covalent bond with the active site serine of serine proteases. researchgate.netbiorxiv.orgnih.gov This reversible covalent interaction is a crucial feature for chemical probes, allowing for dynamic studies of enzyme activity.

Rational design approaches, often coupled with substrate specificity screening of target proteases like TMPRSS2, inform the modification of the peptidomimetic scaffold. nih.govbiorxiv.org The Ms-QFR-Kbt structure incorporates amino acid residues (Gln-Phe-Arg in the P3-P2-P1 positions relative to the scissile bond mimic) that are designed to interact with the substrate-binding pockets of the target protease. researchgate.netresearchgate.netbiorxiv.org

Further optimization of the scaffold involves exploring modifications at various positions, including the amino acid residues (P1, P2, P3, and potentially P4) and the N-terminal capping group. researchgate.netresearchgate.nettandfonline.com These modifications are strategically introduced to enhance the binding affinity and specificity towards the intended protease target while minimizing off-target interactions. The design process often involves synthesizing libraries of compounds with variations at these positions and evaluating their inhibitory activity against a panel of proteases. researchgate.netresearchgate.net

Strategies for Achieving Enhanced Target Selectivity and Potency for Probe Applications

Achieving high target selectivity and potency is paramount for the utility of Ms-QFR-Kbt-based compounds as chemical probes. Potency is enhanced through the rational design of the peptidomimetic sequence to optimize interactions with the protease's active site and substrate-binding pockets. This includes selecting appropriate amino acids at the P1-P4 positions based on the known substrate preferences of the target protease. researchgate.netnih.govbiorxiv.org

Selectivity is a critical consideration, particularly to differentiate inhibition between closely related proteases. One strategy involves modifying the N-terminal capping group of the peptidomimetic scaffold. researchgate.netbiorxiv.org For instance, investigations into different capping groups for Ac-QFR-kbt (MM3144) were conducted to improve selectivity over Factor Xa, a coagulation protease. biorxiv.org

Modifications to the amino acid sequence also play a significant role in modulating selectivity. The introduction of a P4 Arginine residue, for example, was found to be essential for achieving nanomolar inhibition of TMPRSS13 and also positively influenced the inhibition of matriptase. tandfonline.com Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of analogs with variations in amino acid residues and capping groups, are crucial for identifying compounds with improved selectivity profiles. researchgate.netresearchgate.net

The table below illustrates how modifications to related ketobenzothiazole inhibitors can impact their activity against different proteases.

| Compound | Structure | TMPRSS2 IC₅₀ (nM) | Factor Xa Selectivity | Other Selectivity |

| Ac-QFR-kbt (MM3144) | Ac-Gln-Phe-Arg-kbt | 0.3 | Not selective biorxiv.org | Inhibits thrombin biorxiv.org |

| MeSO₂-QFR-kbt (N-0385) | MeSO₂-Gln-Phe-Arg-kbt | 0.3 | Not selective biorxiv.org | Inhibits thrombin biorxiv.org |

| Bz-QFR-kbt (CA1043) | Bz-Gln-Phe-Arg-kbt | Not specified | Improved selectivity biorxiv.org | Not specified |

| Cbz-QFR-kbt (ZFH9141) | Cbz-Gln-Phe-Arg-kbt | Not specified | Improved selectivity biorxiv.org | Not specified |

| (H)QFR-Kbt (N-0388) | H-Gln-Phe-Arg-kbt | Not specified | Lower potency vs FXa tandfonline.com | Inhibits TMPRSS13 (1.2 µM) tandfonline.com |

| (H)RQFR-Kbt (N-0130) | H-Arg-Gln-Phe-Arg-kbt | Not specified | Inhibits FXa (48 nM) tandfonline.com | Inhibits TMPRSS13 (25 nM), Matriptase tandfonline.com |

| (H)RQhFR-kbt (N-0430) | H-Arg-Gln-homoPhe-Arg-kbt | Not specified | Inhibits FXa (57 nM) tandfonline.com | Inhibits TMPRSS13 (5.3 nM), Matriptase tandfonline.com |

Note: IC₅₀ values and selectivity profiles can vary depending on the specific assay conditions and target protease panel used in different studies.

Utility of Ms-QFR-Kbt Probes in Elucidating Biological Mechanisms of Proteases

Ms-QFR-Kbt and related ketobenzothiazole inhibitors serve as valuable chemical probes for dissecting the biological roles and mechanisms of target proteases, particularly those involved in viral pathogenesis. biorxiv.orgnih.govbiorxiv.org By selectively inhibiting the activity of specific proteases, these probes can help elucidate their functions in complex biological processes.

A primary application of Ms-QFR-Kbt probes has been in studying proteases essential for viral entry, such as TMPRSS2. wikipedia.orgbiorxiv.orgnih.govbiorxiv.org TMPRSS2 is a host cell protease that cleaves and activates the spike proteins of coronaviruses (including SARS-CoV-2 and MERS-CoV) and influenza viruses, a crucial step for viral entry into host cells. wikipedia.orgnih.govbiorxiv.orgtandfonline.com By inhibiting TMPRSS2, Ms-QFR-Kbt and its analogs can block viral entry and replication, demonstrating the protease's critical role in the viral life cycle. biorxiv.orgnih.govbiorxiv.org

These probes allow researchers to investigate the specific contribution of TMPRSS2 and other target proteases to different stages of viral infection and pathogenesis. They can be used in cell-based assays to study the impact of protease inhibition on viral entry, syncytia formation, and viral spread. biorxiv.orgnih.gov Furthermore, by using probes with varying selectivity profiles, researchers can differentiate the roles of different proteases in these processes.

Beyond viral entry, Ms-QFR-Kbt-based probes can be applied to study the biological mechanisms of other proteases, including those involved in coagulation (like Factor Xa and thrombin) and other TTSPs like matriptase and TMPRSS13, which have roles in various physiological and pathological processes, including cancer. biorxiv.orgtandfonline.com The ability of these probes to form a reversible covalent bond with the active site allows for studies of protease activity in complex biological environments.

Signaling Pathway Modulation by Ms Qfr Kbt

Pathway Enrichment Analysis of Ms-QFR-Kbt-Affected Gene Targets

Pathway enrichment analysis is a computational method used to identify biological pathways that are statistically overrepresented in a list of genes or biomolecular targets affected by a given condition or treatment. cd-genomics.comnih.govnsf.gov This analysis helps researchers understand the broader biological processes and molecular mechanisms influenced by a compound. cd-genomics.comnsf.gov While a comprehensive, explicit pathway enrichment analysis report for Ms-QFR-Kbt (N-0385) across a wide range of genes is not detailed in the provided search results, studies have identified specific key targets and pathways modulated by the compound. wikipedia.orgfrontiersin.org The compound has been shown to regulate TLR7, NLRP3, and IL-10, indicating an impact on immune and inflammatory signaling networks. wikipedia.orgfrontiersin.org The identification of these specific targets suggests that pathway enrichment analysis, if performed on a broader set of genes affected by Ms-QFR-Kbt, would likely highlight immune response pathways, inflammatory cascades, and potentially pathways related to viral infection and host-pathogen interactions.

Regulation of Inflammatory Cytokine Networks (e.g., IL-10) by Ms-QFR-Kbt

Ms-QFR-Kbt (N-0385) has been shown to modify immune responses and inflammatory pathways, including the regulation of the cytokine IL-10. wikipedia.orgfrontiersin.org IL-10 is a well-characterized anti-inflammatory cytokine produced by various immune cells, known for its ability to inhibit the production of pro-inflammatory cytokines and modulate immune responses. mdpi.comoatext.com It plays a crucial role in resolving inflammation and maintaining immune homeostasis. mdpi.comfrontiersin.org Molecular docking and dynamics simulations have indicated a strong binding affinity between N-0385 and IL-10, with a calculated binding free energy of -27.75 ± 2.35 kcal/mol. frontiersin.org This suggests a direct interaction that could underlie the observed regulatory effects of Ms-QFR-Kbt on IL-10-associated inflammatory networks. wikipedia.orgfrontiersin.org The modulation of IL-10 by Ms-QFR-Kbt highlights its potential influence on the balance between pro- and anti-inflammatory signals during conditions like infection. wikipedia.orgfrontiersin.orgmdpi.comoatext.com

Modulation of Pattern Recognition Receptor Signaling (e.g., TLR7, NLRP3)

Research indicates that Ms-QFR-Kbt (N-0385) appears to modify immune responses by regulating pattern recognition receptors such as TLR7 and NLRP3. wikipedia.orgfrontiersin.org TLR7 is an innate immune receptor that detects viral RNA, triggering signaling pathways that lead to the production of inflammatory mediators. frontiersin.orgnih.govresearchgate.net The NLRP3 inflammasome is a multi-protein complex that is activated by a variety of pathogen-associated and danger signals. frontiersin.orgnih.govresearchgate.netucl.ac.ukplos.org Activation of the NLRP3 inflammasome leads to the processing and release of potent pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.orgnih.govresearchgate.net The activation of NLRP3 often involves a priming step that can be mediated by TLR signaling. frontiersin.orgnih.govresearchgate.netucl.ac.uk Molecular simulations have demonstrated a strong binding affinity of N-0385 for both TLR7 and NLRP3. frontiersin.org The calculated binding free energy for N-0385/TLR7 is -42.73 ± 3.21 kcal/mol, and for N-0385/NLRP3, it is -18.46 ± 1.84 kcal/mol. frontiersin.org These strong binding affinities suggest that Ms-QFR-Kbt may directly interact with and modulate the activity of these key pattern recognition receptors, thereby influencing downstream inflammatory signaling cascades. frontiersin.org

Table 1: Binding Free Energies of N-0385 with Key Immune Proteins frontiersin.org

| Protein | Binding Free Energy (kcal/mol) |

| TLR7 | -42.73 ± 3.21 |

| NLRP3 | -18.46 ± 1.84 |

| IL-10 | -27.75 ± 2.35 |

| ACE2 | -12.37 ± 1.68 |

| DPP4 | -25.83 ± 2.35 |

| TMPRSS2 | -30.99 ± 2.37 |

Impact on Key Cellular Processes and Homeostasis

Cellular homeostasis refers to the critical process by which cells maintain a stable internal environment necessary for optimal function, growth, and survival. qiagen.comstudysmarter.co.ukalbert.iock12.org This involves intricate signaling pathways and processes that regulate parameters such as pH, temperature, nutrient concentrations, and energy production. qiagen.comstudysmarter.co.ukalbert.io Disruptions in cellular homeostasis can lead to stress, dysfunction, and disease. qiagen.comstudysmarter.co.uk While the search results primarily highlight the modulation of immune and inflammatory pathways by Ms-QFR-Kbt (N-0385), these pathways are intrinsically linked to maintaining cellular balance, particularly in the context of infection and immune challenge. wikipedia.orgfrontiersin.orgqiagen.com By regulating inflammatory mediators like IL-10 and influencing receptors like TLR7 and NLRP3, Ms-QFR-Kbt can indirectly impact cellular processes affected by inflammation, such as cell survival, energy metabolism, and the response to stress. wikipedia.orgfrontiersin.orgqiagen.comnih.gov The compound's role as a TMPRSS2 inhibitor also points to an impact on cellular processes related to viral entry and replication, which significantly disrupt host cell homeostasis. wikipedia.orgfrontiersin.org Therefore, through its modulation of specific signaling pathways, Ms-QFR-Kbt contributes to influencing cellular processes and potentially restoring or maintaining a degree of cellular homeostasis during inflammatory or infectious states. wikipedia.orgfrontiersin.orgqiagen.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.